6-(Hydroxymethyl)-5-hydroxyuracil
Overview
Description
6-(Hydroxymethyl)-5-hydroxyuracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of hydroxymethyl and hydroxy groups at the 6th and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil typically involves the hydroxymethylation of uracil derivatives. One common method is the reaction of uracil with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include an aqueous medium and moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5-hydroxyuracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced forms with different functional groups, and substituted compounds with various alkyl or acyl groups.
Scientific Research Applications
6-(Hydroxymethyl)-5-hydroxyuracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA modifications and its potential effects on gene expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5-hydroxyuracil involves its interaction with nucleic acids. The hydroxymethyl and hydroxy groups can form hydrogen bonds with nucleobases, potentially affecting the stability and function of DNA and RNA. This interaction can influence gene expression and cellular processes, making it a compound of interest in epigenetic studies.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyluracil: Similar to 6-(Hydroxymethyl)-5-hydroxyuracil but lacks the hydroxy group at the 5th position.
6-Methyluracil: Contains a methyl group instead of a hydroxymethyl group at the 6th position.
5-Hydroxyuracil: Lacks the hydroxymethyl group at the 6th position.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and hydroxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-hydroxy-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-1-2-3(9)4(10)7-5(11)6-2/h8-9H,1H2,(H2,6,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWKRTJCYYBBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=O)N1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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